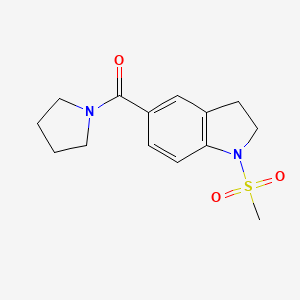![molecular formula C19H20ClNO2 B6061097 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine CAS No. 1174872-38-8](/img/structure/B6061097.png)
1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine
説明
1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine, also known as 3-Cl-PPP, is a chemical compound that belongs to the pyrrolidine family. It was first synthesized in 1997 by a team of researchers at the University of Michigan. Since then, it has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine involves the activation of dopamine D3 receptors in the brain. The activation of these receptors leads to an increase in dopamine release, which in turn leads to an increase in the activity of dopaminergic neurons. This increased activity has been shown to have a positive effect on mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine are primarily related to its ability to activate dopamine D3 receptors. The activation of these receptors leads to an increase in dopamine release, which has been shown to have a positive effect on mood, motivation, and reward. Additionally, 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine has been shown to have anxiolytic effects, which means that it can reduce anxiety levels in individuals.
実験室実験の利点と制限
One of the main advantages of using 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine in lab experiments is its high selectivity for dopamine D3 receptors. This means that it can be used to study the specific effects of dopamine D3 receptor activation without affecting other dopamine receptors. Additionally, 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine is relatively easy to synthesize and can be produced on a large scale.
One of the limitations of using 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine in lab experiments is that it has a relatively short half-life. This means that its effects may not be long-lasting, which can make it difficult to study its effects over a longer period of time. Additionally, 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine has not been extensively studied in humans, which means that its effects in humans are not well-understood.
将来の方向性
There are several potential future directions for research on 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine. One area of research could focus on the development of more selective and potent dopamine D3 receptor agonists. Additionally, research could be conducted to better understand the long-term effects of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine on the brain and behavior. Finally, research could be conducted to explore the potential therapeutic applications of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine in the treatment of psychiatric disorders such as depression and anxiety.
合成法
The synthesis of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine to yield 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine. The synthesis of 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine is relatively simple and can be carried out on a large scale.
科学的研究の応用
1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective dopamine D3 receptor agonist, which means that it can activate dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. The activation of dopamine receptors by 1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine has been shown to have a positive effect on these functions.
特性
IUPAC Name |
2-(3-chlorophenyl)-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-9-7-15(8-10-17)18-6-3-11-21(18)19(22)13-14-4-2-5-16(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYUMWIGCPIPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169170 | |
| Record name | 2-(3-Chlorophenyl)-1-[2-(4-methoxyphenyl)-1-pyrrolidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-[2-(4-methoxyphenyl)-1-pyrrolidinyl]ethanone | |
CAS RN |
1174872-38-8 | |
| Record name | 2-(3-Chlorophenyl)-1-[2-(4-methoxyphenyl)-1-pyrrolidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174872-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1-[2-(4-methoxyphenyl)-1-pyrrolidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6061035.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![1'-[(4-hydroxy-2-quinazolinyl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6061043.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![N-(4-methoxybenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6061098.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)